molecular formula C10H11FO2 B13082216 2-(2,4-Dimethylphenyl)-2-fluoroacetic acid

2-(2,4-Dimethylphenyl)-2-fluoroacetic acid

Cat. No.: B13082216
M. Wt: 182.19 g/mol
InChI Key: DJVJYROUKRJLGY-UHFFFAOYSA-N
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Description

Contextual Importance of Fluorine in Organic Synthesis

Fluorine, the most electronegative element, imparts unique properties to organic molecules upon its inclusion. chemscene.com Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can profoundly alter a molecule's physicochemical properties. bldpharm.comresearchgate.net In the realm of drug discovery, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and modulate the acidity (pKa) of nearby functional groups. chemscene.com These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The use of the fluorine-18 (B77423) isotope is also crucial in the development of tracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. chemscene.com

Overview of α-Fluoroaryl Acetic Acid Scaffolds

The α-fluoroaryl acetic acid scaffold, characterized by a fluorine atom and an aryl group attached to the carbon atom adjacent to a carboxylic acid, represents a significant class of fluorinated organic compounds. This structural motif is of particular interest in medicinal chemistry. The presence of the α-fluoro group can influence the acidity of the carboxylic acid and introduce conformational constraints. The synthesis of these compounds often involves specialized fluorinating agents and reaction conditions to selectively introduce the fluorine atom at the α-position. wikipedia.orgnih.gov

Research Landscape of 2-(2,4-Dimethylphenyl)-2-fluoroacetic Acid

Currently, the publicly available research specifically dedicated to this compound is limited. The compound is primarily available through various chemical suppliers, indicating its use in chemical synthesis, likely as a building block or intermediate. Detailed studies on its synthesis, characterization, and specific applications are not extensively reported in peer-reviewed scientific literature. Its chemical properties can be inferred from its structure and comparison with other α-fluoroaryl acetic acids.

Below is a table summarizing the basic properties of this compound:

PropertyValue
CAS Number 1507659-88-2
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Topological Polar Surface Area 37.3 Ų
LogP 2.39864
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 2

Note: The LogP and Topological Polar Surface Area values are computationally derived.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C10H11FO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13)

InChI Key

DJVJYROUKRJLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)F)C

Origin of Product

United States

Synthetic Methodologies for 2 2,4 Dimethylphenyl 2 Fluoroacetic Acid and Analogues

Direct C–H Fluorination Strategies

Direct C–H fluorination represents a highly efficient and atom-economical approach to synthesizing α-fluoro aryl acetic acids. This method avoids the pre-functionalization of the substrate, thereby streamlining the synthetic process.

Boron-Catalyzed α-C–H Fluorination of Aryl Acetic Acids

A significant advancement in direct C–H fluorination is the use of boron catalysts. rsc.org Research has demonstrated that the catalytic α-C–H fluorination of aryl acetic acids can be achieved with good functional group tolerance. rsc.org This method allows for the synthesis of a series of α-fluoro aryl acetic acids in a single step with high yields, reaching up to 96%. rsc.org

The reaction is typically performed in the presence of a boron catalyst and an electrophilic fluorinating agent, such as Selectfluor. dntb.gov.ua Various boron catalysts have been screened, including (AcO)4B2O, PhB(OH)2, B(OH)3, C6F5B(OH)2, and B2pin2. rsc.org The choice of catalyst, base, and solvent can be optimized to maximize the yield of the desired product. rsc.org For instance, the use of (AcO)4B2O as a catalyst with DBU as a base in toluene (B28343) at 40 °C has been shown to be effective. rsc.org This catalytic system has been successfully applied to the synthesis of bioactive molecules and the modification of profen drugs, and the reaction can be performed on a gram scale. rsc.org

Table 1: Screening of Catalysts and Fluorinating Agents for α-C–H Fluorination

Entry Catalyst Base Yield (%)
1 (AcO)4B2O DBU 88
2 PhB(OH)2 DBU 64
3 B(OH)3 DBU 74
4 C6F5B(OH)2 DBU 66
5 B2pin2 DBU 60

Reactions were performed with aryl acetic acid (0.10 mmol), Selectfluor (0.10 mmol), catalyst (20 mol%), and DBU (2.5 equiv) in toluene (1.0 mL) at 40 °C under N2 for 24 h. Yields were determined by 1H NMR. rsc.org

Mechanistic Postulations in Catalytic C–H Fluorination

The mechanism of boron-catalyzed C–H fluorination is thought to involve the formation of a boron enolate. The reversible formation of a boron carboxylate is key to acidifying the α-protons, which facilitates enolization with a mild organic base. nih.gov This enolate then reacts with an electrophilic fluorine source. Density functional theory (DFT) calculations have been employed to gain deeper insight into the catalytic mechanism of fluorination reactions involving other elements like bismuth, which also proceed through transmetallation, oxidative addition, and reductive elimination steps. nih.gov While the precise mechanism for boron-catalyzed C-H fluorination is still under investigation, the intermediacy of a boron enolate is a well-supported hypothesis. nih.gov

Electrophilic Fluorination via Activated Intermediates

An alternative to direct C–H functionalization involves the generation of activated intermediates, such as silyl (B83357) ketene (B1206846) acetals, which are then subjected to electrophilic fluorination.

Fluorination of Silyl Ketene Acetals

The fluorination of silyl ketene acetals provides a general and practical method for the preparation of α-fluoro-α-arylcarboxylic acids. researchgate.netlookchem.com In this approach, the aryl acetic acid is first converted to a bis-silyl ketene acetal (B89532) by reaction with a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl), and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.netlookchem.com The resulting silyl ketene acetal is then directly fluorinated with an electrophilic fluorinating reagent. researchgate.netlookchem.com

This methodology has been shown to be effective for a range of electron-rich and electron-poor aromatic substrates, with conversions greater than 95% often observed. lookchem.com The use of the more robust TBS group over TMS (trimethylsilyl) can lead to cleaner reactions with minimal hydrolysis back to the starting aryl acetic acid. lookchem.com This process is attractive for large-scale production due to the use of inexpensive reagents and the high efficiency of the transformation. lookchem.com

Table 2: Fluorination of Bis-TBS Silyl Ketene Acetals with Selectfluor®

Starting Aryl Acetic Acid Product Conversion (%)
2-Phenylacetic acid 2-Fluoro-2-phenylacetic acid >95
2-(4-Methoxyphenyl)acetic acid 2-Fluoro-2-(4-methoxyphenyl)acetic acid >95
2-(4-Chlorophenyl)acetic acid 2-Fluoro-2-(4-chlorophenyl)acetic acid >95

Reactions were performed by treating the bis-TBS silyl ketene acetal with Selectfluor® in MeCN. lookchem.com

Utilization of Electrophilic Fluorinating Reagents

A variety of electrophilic fluorinating reagents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor being among the most common. brynmawr.eduwikipedia.org These reagents contain a nitrogen-fluorine (N-F) bond and act as a source of electrophilic fluorine. wikipedia.org

Selectfluor, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) salt, is a highly reactive and versatile fluorinating agent. numberanalytics.commdpi.com It is a stable, crystalline solid that is relatively safe to handle and can be used to fluorinate a wide range of substrates, including silyl ketene acetals. researchgate.netmdpi.com NFSI is another effective, albeit milder, fluorinating agent that has a broad substrate scope. brynmawr.eduwikipedia.org The choice of fluorinating agent can depend on the specific substrate and desired reaction conditions. Kinetic studies have shown that these fluorination reactions typically follow second-order kinetics, consistent with a direct attack of the nucleophile on the fluorine atom. acs.org

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer another avenue for the synthesis of α-fluoroacetic acids. These methods often involve the generation of a radical at the α-position, which then reacts with a fluorine source.

Visible light-promoted photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govacs.org For instance, the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides can be achieved through a photon-induced decarboxylation strategy. nih.govacs.org In this process, the photocatalyst, upon excitation by visible light, oxidizes a carboxylate to form a carboxyl radical, which then undergoes rapid CO2 extrusion to generate an alkyl radical. This radical is subsequently trapped by a fluorinating reagent to yield the fluoroalkane. nih.govacs.org While this specific method focuses on decarboxylative fluorination, the underlying principles of photoredox-mediated radical generation could potentially be adapted for the direct α-fluorination of aryl acetic acids or their derivatives. Further research in this area may lead to the development of novel radical-based synthetic routes to 2-(2,4-Dimethylphenyl)-2-fluoroacetic acid.

Photoredox Catalytic Approaches to α-Fluoroaryl Acetic Acid Derivatives

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the formation of C-F bonds. This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to activate substrates and reagents for fluorination.

Recent research has demonstrated the synthesis of α-fluoroarylacetic amides and acetates through photoredox nickel-catalyzed coupling reactions. These methods offer a versatile pathway to a range of α-fluoroaryl carbonyl compounds under mild conditions. researchgate.net Another significant advancement is the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. This metal-free method allows for the regioselective synthesis of α-fluoro-α-amino acid derivatives by engaging alkyl radicals in a conjugate addition, followed by fluorination. nih.govcornell.edu The use of a highly oxidizing organic photocatalyst enables the incorporation of a wide variety of non-stabilized alkyl radicals derived from commercially available alkyltrifluoroborates. nih.govcornell.edu

The general mechanism for these transformations involves the excitation of a photocatalyst by visible light, which then engages in an electron transfer with a substrate or a radical precursor. nih.gov For instance, in the carbofluorination of dehydroalanine, an excited photocatalyst reductively quenches an alkyltrifluoroborate to generate an alkyl radical. This radical then adds to the dehydroalanine, and the resulting radical intermediate is subsequently trapped by a fluorine source like Selectfluor to yield the α-fluoro-α-amino acid product. nih.gov

Single-Electron Transfer Mechanisms in Fluorination

Single-electron transfer (SET) is a fundamental mechanistic principle underpinning many modern fluorination reactions, particularly those employing photoredox catalysis. In these processes, a photocatalyst, upon excitation by light, can act as either a potent oxidant or reductant, facilitating the generation of radical intermediates that are key to the C-F bond formation.

For example, in the deconstructive fluorination of cyclic amines mediated by silver(I), a proposed mechanism involves an initial SET from a ligated silver(I) complex to an electrophilic fluorine source. This generates a highly reactive Ag(II) center and a radical dication. nih.gov The Ag(II) species then oxidizes the amine substrate through another SET event, initiating a cascade that ultimately leads to a fluorinated product. nih.gov This highlights how sequential SET events can be harnessed to drive complex chemical transformations.

Similarly, in photoredox-catalyzed processes for the synthesis of α-fluoro-α-amino acids, the excited photocatalyst initiates an SET with an alkyltrifluoroborate to produce an alkyl radical. nih.gov This radical then participates in the desired bond-forming event. The efficiency and selectivity of these reactions are often dictated by the redox potentials of the photocatalyst and the substrates involved. The cleavage of certain bonds in fluorinated acetic acid esters can also be triggered by slow electrons, which can be considered a form of single-electron transfer, leading to various bond cleavages and hydrogen transfer reactions. researchgate.net

Asymmetric Synthesis and Stereocontrol in α-Fluoroaryl Acetic Acid Formation

The introduction of a fluorine atom at a stereocenter adds a layer of complexity to the synthesis of α-fluoroaryl acetic acids, making stereocontrol a critical challenge. Researchers have developed several elegant strategies to achieve high levels of enantioselectivity.

Enantioselective Catalytic Fluorination

Enantioselective catalytic fluorination represents a direct and atom-economical approach to chiral α-fluoroaryl acetic acid derivatives. A notable example is the use of a nickel(II)-BINAP catalytic system for the asymmetric fluorination of α-aryl acetic acid derivatives. acs.orgnih.gov This method achieves good to excellent yields and enantioselectivities (up to 88% ee) for a variety of α-aryl substrates. acs.org The reaction's success hinges on the use of a chiral phosphine (B1218219) ligand (BINAP), a silyl triflate additive, and a base. The silyl triflate is proposed to generate a dicationic nickel triflate complex and enhance the reactivity of the fluorinating agent, N-fluorobenzenesulfonimide (NFSI). acs.org

Another strategy involves a "dual activation" approach where a chiral Lewis base catalyst, such as a cinchona alkaloid derivative, is combined with a transition metal Lewis acid co-catalyst. acs.org This combination catalytically generates a metal-coordinated, chiral ketene enolate, which is then fluorinated by NFSI. This method has been successfully applied to the α-fluorination of acid chlorides, affording optically active carboxylic acid derivatives. acs.org

Below is a table summarizing the results of a Nickel-catalyzed asymmetric fluorination of α-aryl acetic acid derivatives.

RXCatalyst (mol %)Yield (%)ee (%)
PhS59988
4-MeO-C6H4S59986
4-F-C6H4S59987
2-NaphthylS59985
PhO107580

Data sourced from a study on asymmetric fluorination using a Nickel Phosphine Complex. acs.org

Kinetic Resolution Techniques for Chiral α-Fluoroaryl Acetic Acids

Kinetic resolution provides an alternative pathway to enantioenriched α-fluoroaryl acetic acids from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for their separation.

A successful kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved through enantioselective esterification. mdpi.comnih.gov This method employs a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), in conjunction with an achiral alcohol and a coupling agent. mdpi.comnih.gov The catalyst selectively promotes the esterification of one enantiomer of the carboxylic acid, leaving the unreacted enantiomer in high enantiomeric excess. This approach has been demonstrated to be effective for a range of 2-aryl-2-fluoropropanoic acids, providing both the optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. mdpi.comnih.gov

The organocatalytic α-fluorination of racemic α-chloroaldehydes has also been shown to involve a kinetic resolution of the starting material, leading to α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org Similarly, the dynamic kinetic resolution of chiral α-fluoro carbanions has been utilized in the stereoselective nucleophilic fluoroalkylation of imines to access chiral β-fluoro amines. cas.cnresearchgate.net

The following table presents data from the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids.

Aryl GroupTime (h)Conversion (%)ee (%) of Acidee (%) of EsterSelectivity (s)
Phenyl2451.295.190.949.3
4-Methylphenyl2450.894.191.045.4
4-Methoxyphenyl2451.193.790.042.1
3-Chlorophenyl2450.595.593.665.5

Data adapted from a study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. mdpi.com

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer a highly efficient and convergent approach to complex molecules from simple starting materials in a single synthetic operation. These strategies are particularly valuable for building molecular diversity and are increasingly being applied to the synthesis of fluorinated compounds.

Convergent Synthesis Approaches

Convergent synthesis, which involves the assembly of a molecule from several pre-synthesized fragments in a minimal number of steps, is a hallmark of MCRs. The Ugi four-component reaction, for instance, is a classic MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction and its variations have been adapted for the synthesis of complex fluorinated molecules, including derivatives of proline and other cyclic amino acids. researchgate.net

While direct examples of multi-component reactions for the synthesis of this compound are not prominent in the literature, the principles of convergent synthesis are being applied to create structurally related and other biologically active fluorinated molecules. mdpi.com These reactions often proceed through a cascade of events, where the product of one reaction becomes the substrate for the next in the same pot, avoiding the need for isolation and purification of intermediates. core.ac.uk The development of novel MCRs and cascade reactions remains a promising avenue for the efficient and diversity-oriented synthesis of α-fluoroaryl acetic acids and their analogues.

Mechanistic Investigations and Reaction Pathway Elucidation

Unraveling Catalytic Cycles in Fluorination Reactions

The direct α-C-H fluorination of aryl acetic acids, including 2-(2,4-dimethylphenyl)acetic acid, can be achieved using a boron-catalyzed approach. rsc.orgdntb.gov.ua While a detailed catalytic cycle for this specific transformation is not fully elucidated in the literature, a plausible pathway can be proposed based on established principles of boron-catalyzed α-functionalizations of carboxylic acids. nih.gov

The catalytic cycle is believed to commence with the reaction between the carboxylic acid and the boron catalyst, such as (AcO)4B2O, to form a boron carboxylate intermediate. nih.gov This reversible step is crucial as it enhances the acidity of the α-proton of the aryl acetic acid. In the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), this proton is abstracted to generate a boron enolate. nih.gov This enolate is the key nucleophilic species in the reaction.

The boron enolate then reacts with an electrophilic fluorinating agent, like Selectfluor. The enolate attacks the electrophilic fluorine atom of Selectfluor, leading to the formation of the α-fluorinated product, 2-(2,4-Dimethylphenyl)-2-fluoroacetic acid. In this step, the boron catalyst is regenerated, allowing it to re-enter the catalytic cycle.

A proposed catalytic cycle is depicted below:

Boron Carboxylate Formation: 2-(2,4-dimethylphenyl)acetic acid reacts with the boron catalyst.

Enolate Formation: A base deprotonates the α-carbon to form a boron enolate.

Electrophilic Fluorination: The boron enolate attacks the electrophilic fluorine of Selectfluor.

Product Formation and Catalyst Regeneration: The α-fluorinated product is formed, and the boron catalyst is regenerated.

Identification and Characterization of Reactive Intermediates

The key reactive intermediate in the boron-catalyzed α-fluorination of 2-(2,4-dimethylphenyl)acetic acid is the boron enolate. nih.gov The formation of this intermediate is facilitated by the interaction of the carboxylic acid with the boron catalyst, which increases the acidity of the α-proton, making it susceptible to deprotonation by a mild base. nih.gov

While direct spectroscopic observation and isolation of this specific boron enolate intermediate for 2-(2,4-dimethylphenyl)acetic acid has not been reported, its existence is strongly supported by mechanistic studies on related boron-catalyzed reactions of carboxylic acids. nih.gov The formation of enolates as key intermediates in the α-functionalization of carbonyl compounds is a well-established concept in organic chemistry.

In the context of electrophilic fluorination, the other crucial species is the electrophilic fluorinating agent, such as Selectfluor. This reagent provides the "F+" equivalent that is attacked by the nucleophilic enolate.

Influence of Reaction Parameters on Mechanism and Selectivity

The efficiency and selectivity of the α-fluorination of aryl acetic acids are significantly influenced by various reaction parameters, including the choice of catalyst, fluorinating agent, base, and solvent.

Catalyst and Fluorinating Agent: Systematic screening of catalysts and fluorinating agents has shown that the combination of a boron catalyst, such as (AcO)4B2O, and Selectfluor as the electrophilic fluorine source provides high yields of the desired α-fluoro aryl acetic acid. rsc.org

Table 1: Screening of Catalyst and Fluorinating Agent

Entry Catalyst Fluorinating Agent Yield (%)
1 (AcO)4B2O Selectfluor 88
2 PhB(OH)2 Selectfluor 64
3 B(OH)3 Selectfluor 74
4 C6F5B(OH)2 Selectfluor 66
5 B2pin2 Selectfluor 60

Reactions were performed with 2-(phenyl)acetic acid (0.10 mmol), fluorinating agent (0.10 mmol), catalyst (20 mol%), and DBU (2.5 equiv) in toluene (B28343) (1.0 mL) at 40 °C under N2 atmosphere for 24 h. Yields were determined by 1H NMR. rsc.org

Base and Catalyst Loading: The choice of base and its stoichiometry, as well as the catalyst loading, are critical for the reaction's success. The use of a non-nucleophilic organic base like DBU is essential for the deprotonation step to form the enolate without competing side reactions. Optimization studies have demonstrated that a catalyst loading of 15-20 mol% and a slight excess of the base are optimal for achieving high yields. rsc.org

Table 2: Screening of Base and Catalyst Loading

Entry Catalyst Loading (mol%) Base (equiv) Yield (%)
1 20 2.5 88
2 5 2.5 22
3 10 2.5 65
4 15 2.5 89
5 20 2.0 78

Reactions were performed with 2-(phenyl)acetic acid (0.10 mmol), Selectfluor (0.10 mmol), (AcO)4B2O, and DBU in toluene (1.0 mL) at 40 °C under N2 atmosphere for 24 h. Yields were determined by 1H NMR. rsc.org

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as a Synthetic Precursor for Complex Fluorinated Architectures

2-(2,4-Dimethylphenyl)-2-fluoroacetic acid belongs to the class of α-fluoro aryl acetic acids, which are pivotal starting materials for creating intricate, high-value fluorinated molecules. rsc.org The presence of the α-fluoro-α-aryl motif allows for its elaboration into a variety of complex structures, particularly unnatural amino acids and their derivatives, which are of significant interest in peptide chemistry and drug discovery. mdpi.comresearchgate.net

The synthesis of α-fluoroalkyl-α-amino acids is a prominent application for precursors of this type. mdpi.com These specialized amino acids, when incorporated into peptides, can induce specific conformational constraints and enhance resistance to enzymatic degradation. rsc.org The development of synthetic methodologies to access complex, unnatural fluorine-containing amino acids has grown rapidly, utilizing advances in catalysis and synthetic strategies to build upon core structures like α-fluoro aryl acetic acids. researchgate.netrsc.org The 2,4-dimethylphenyl group offers steric and electronic properties that can be exploited in subsequent synthetic transformations, while the carboxylic acid handle provides a reactive site for amide bond formation or other derivatizations.

Table 1: Examples of Complex Architectures Derived from α-Fluoro Aryl Acetic Acid Precursors

Target Molecular Class Synthetic Utility Potential Application Area
α-Fluoroalkyl-α-Amino Acids Incorporation into peptide backbones to confer unique structural and stability properties. mdpi.comrsc.org Medicinal Chemistry, Chemical Biology
Fluorinated Heterocycles Used as core structures in the development of new bioactive compounds. nih.gov Pharmaceuticals, Agrochemicals
Multi-Stereocenter Fluorinated Compounds Building blocks for chiral drugs where the fluorine atom plays a key role in biological activity. nih.gov Drug Discovery, Asymmetric Synthesis

| Bioactive Molecule Analogues | Modification of existing profen drugs and other bioactive molecules to improve their properties. rsc.org | Pharmaceutical Development |

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful paradigm in chemical synthesis that enables the modification of complex molecules at advanced stages, avoiding the need for de novo synthesis to produce analogues. nih.govchemrxiv.org For a molecule like this compound, LSF strategies would primarily target the C-H bonds on the dimethylphenyl ring, allowing for the introduction of new substituents to rapidly explore structure-activity relationships (SAR). nih.gov

Advances in C-H activation chemistry have provided a toolkit for such transformations. nih.gov The aromatic ring of this compound possesses several C-H bonds that could potentially be functionalized. Directed or non-directed catalytic processes could be employed to introduce groups such as aryl, alkyl, or various heteroatoms. This approach is highly efficient, as it leverages the existing core structure to generate a library of derivatives, each with potentially different biological or material properties. While specific LSF studies on this exact compound are not extensively documented, the principles of modern synthetic chemistry provide a clear roadmap for its potential derivatization.

Table 2: Potential Late-Stage Functionalization Reactions for the Aryl Ring

Reaction Type Reagents/Catalyst (Examples) Potential Outcome
C-H Arylation Palladium catalyst, Aryl halide/triflate Introduction of a new aryl or heteroaryl group
C-H Borylation Iridium catalyst, B₂pin₂ Installation of a boronic ester for further cross-coupling
C-H Halogenation Electrophilic halogenating agents Introduction of Cl, Br, or I for subsequent reactions

| C-H Alkylation/Alkenylation | Photoredox or transition-metal catalysis | Formation of new C-C bonds with alkyl or vinyl groups nih.gov |

Development of Fluorinated Probes and Tools for Chemical Research

The fluorine atom is not only a modulator of biological activity but also a powerful tool for chemical and biological research. Its unique nuclear properties make it an excellent probe for various analytical techniques. rsc.org Compounds like this compound can serve as precursors for the synthesis of fluorinated probes and tracers. mdpi.com

The stable isotope, fluorine-19 (¹⁹F), is 100% naturally abundant and has a nuclear spin of ½, making it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating a ¹⁹F-containing moiety into a larger molecule allows researchers to study its binding, conformation, and environment with minimal background signal.

Furthermore, the radioactive isotope, fluorine-18 (B77423) (¹⁸F), is a positron emitter with a convenient half-life, making it the most widely used radionuclide for Positron Emission Tomography (PET) imaging. nih.gov Synthetic precursors containing fluorine can be adapted for radiolabeling with ¹⁸F. These ¹⁸F-labeled molecules, often analogues of metabolites or drugs, can be used to visualize and quantify biological processes in vivo, providing critical information in drug development and disease diagnosis. researchgate.net The incorporation of building blocks like this compound into larger molecular designs is a key strategy for creating these advanced research tools. mdpi.comnih.gov

Table 3: Applications of Fluorine Isotopes in Chemical Research Tools

Isotope Technique Key Advantages Research Application
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy High sensitivity, no background signal, sensitive to local chemical environment. mdpi.com Studying protein-ligand interactions, conformational analysis, in vivo cell tracking.

| Fluorine-18 (¹⁸F) | Positron Emission Tomography (PET) Imaging | High-resolution imaging, quantitative analysis of biological processes in vivo. nih.gov | Preclinical and clinical imaging of metabolic pathways, receptor occupancy studies, and disease diagnosis. researchgate.net |

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